molecular formula C8H6F3NO2 B030802 4-Amino-3-(trifluoromethyl)benzoic acid CAS No. 400-76-0

4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No. B030802
CAS RN: 400-76-0
M. Wt: 205.13 g/mol
InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzoic acid is a compound of interest in the field of organic chemistry, notable for its incorporation into a range of chemical syntheses and applications. Its significance is underscored by its utility as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry (Pascal et al., 2000).

Synthesis Analysis

The synthesis of this compound has been efficiently achieved in a three-step process starting from 4-aminobenzoic acid, yielding an overall yield of 63%. This process involves regioselective amidomethylation among other steps, demonstrating its potential for varied chemical synthesis applications (Pascal et al., 2000).

Molecular Structure Analysis

Molecular structure analyses through various spectroscopic techniques, including NMR, UV–VIS, and IR, have provided insights into the structural characteristics and the behavior of this compound in solution. These studies reveal the importance of solvent composition and pH in determining the extent of acid-base dissociation and azo-hydrazone tautomerism (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-3-(trifluoromethyl)benzoic acid highlight its reactivity and versatility. Its distinct functionalities allow for selective reactions, such as acylation under base-free conditions, illustrating its suitability for complex synthetic applications (Pascal et al., 2000).

Scientific Research Applications

  • Pharmaceutical and Catalyst Applications : One study discussed the potential of 4-(3-Benzoylthioureido)benzoic acid in pharmaceuticals, catalysts, and metal complexes due to its tautomeric nature and diverse applications (Aydın et al., 2010).

  • Antibacterial Activity : Schiff bases derived from 4-aminobenzoic acid have shown potential antibacterial activity against various medically important bacterial strains, with significant inhibition properties being noted in certain solvents (Parekh et al., 2005).

  • Biological Activity for Medical Applications : New Schiff base compounds derived from 4-amino benzoic acid have demonstrated promising biological activity against bacteria (Radi et al., 2019).

  • Organic Light-Emitting Devices : A compound, 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid (4-[PBA]), was found to be a promising material for organic light-emitting devices due to its stability (Kurt et al., 2011).

  • Antimicrobial Compounds : The green synthesis of certain derivatives related to 4-aminophenyl has yielded compounds with potent broad-spectrum antimicrobial properties (Rajurkar & Shirsath, 2017).

  • Radiopharmaceutical Applications : A study reported the synthesis of specific derivatives with potential applications in the field of radiopharmaceuticals (Taylor et al., 1996).

Safety And Hazards

“4-Amino-3-(trifluoromethyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPORJZPNJXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390689
Record name 4-amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(trifluoromethyl)benzoic acid

CAS RN

400-76-0
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At RT a solution of 153 g (0.66 mol) ethyl 4-amino-3-trifluoromethyl-benzoate in 350 mL EtOH was added to a solution of 100 g (2.5 mol) NaOH in 250 mL water and the reaction mixture was stirred for 2 h at 45° C. EtOH was eliminated i. vac., the remaining aqueous solution was acidified with conc. HCl, the precipitated product was suction filtered, washed with water and dried in the air.
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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